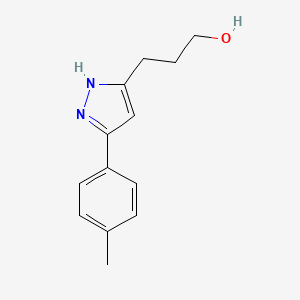

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are a cornerstone of contemporary chemical science, forming the structural basis for a vast array of natural products and synthetic molecules. researchgate.netresearchgate.net Their prevalence is particularly notable in medicinal chemistry, where they are integral components of many therapeutic agents. nih.govglobalresearchonline.net These ring systems are considered "privileged scaffolds" in drug discovery because their structures can interact with a wide range of biological targets with high affinity and specificity. researchgate.netnih.govnih.govnih.gov The presence of nitrogen atoms imparts unique physicochemical properties, such as the ability to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions, which are crucial for molecular recognition and biological activity. mdpi.com Beyond pharmaceuticals, their applications extend to agrochemicals, materials science, and industrial processes, highlighting their versatility and fundamental importance. globalresearchonline.netnih.govmdpi.com

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgijraset.com A few years later, in 1898, Hans von Pechmann achieved the first synthesis of the parent pyrazole compound from acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com A classical and enduring method for creating substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between 1,3-dicarbonyl compounds and hydrazines. wikipedia.orgnumberanalytics.comnih.gov The field evolved from these foundational discoveries, and in 1959, the first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.org Over the decades, synthetic methodologies have advanced significantly, moving from traditional techniques to more efficient and innovative approaches such as microwave-assisted synthesis, one-pot multicomponent reactions, and green chemistry protocols. researchgate.netmdpi.com

Overview of Pyrazole Derivatives as Versatile Chemical Scaffolds in Research and Development

Pyrazole derivatives are recognized for their remarkable versatility as chemical scaffolds in research and development. researchgate.net This versatility stems from their synthetic accessibility and the wide spectrum of biological activities they exhibit. researchgate.netglobalresearchonline.netnih.gov The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its therapeutic significance across various medical fields. nih.govtandfonline.com Examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer agent Ruxolitinib. wikipedia.orgtandfonline.comglobalresearchonline.net

The pharmacological potential of pyrazole derivatives is extensive, with research demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, analgesic, antidiabetic, and antioxidant properties. researchgate.netmdpi.comglobalresearchonline.netnih.gov This broad utility is attributed to the pyrazole ring's unique structural and electronic properties, which allow for diverse substitutions and modifications to fine-tune its biological effects. nih.govfrontiersin.org In addition to their role in medicine, pyrazole derivatives are employed in the agrochemical industry as fungicides and herbicides and in materials science as dyes and fluorescent agents. globalresearchonline.netnih.govwikipedia.org

Structural Features and Relevance of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol within the Pyrazole Chemical Space

The compound this compound is a specific derivative that illustrates the tailored design possible within the vast chemical space of pyrazoles. Its structure is composed of three key components: a central 1H-pyrazole ring, a p-tolyl group substituent at the C3 position, and a propan-1-ol side chain at the C5 position.

The p-tolyl group (a methyl-substituted phenyl ring) is an aromatic, non-polar moiety that can engage in hydrophobic and π-stacking interactions. The propan-1-ol group introduces a flexible three-carbon aliphatic linker terminating in a primary alcohol. This hydroxyl group can act as both a hydrogen bond donor and acceptor, adding a polar, hydrophilic character to the molecule. The combination of a rigid aromatic group and a flexible, polar aliphatic chain is a common feature in molecules designed for biological activity, as it allows for varied interactions with target proteins. frontiersin.org The strategic placement of substituents at the C3 and C5 positions is a common approach in the development of pyrazole-based compounds to modulate their pharmacological profiles. nih.gov

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 69745-22-8 | chemicalbook.com, bldpharm.com |

| Molecular Formula | C13H16N2O | chemicalbook.com |

| Molecular Weight | 216.28 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)13-9-12(14-15-13)3-2-8-16/h4-7,9,16H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOBEPWURRYHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501077 | |

| Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69745-22-8 | |

| Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 P Tolyl 1h Pyrazol 5 Yl Propan 1 Ol and Analogous Pyrazole Derivatives

Classical Approaches in Pyrazole (B372694) Synthesis

Traditional methods for pyrazole synthesis have been well-established for over a century and remain fundamental in organic chemistry.

Condensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

A primary and widely utilized method for synthesizing pyrazoles involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. ijraset.comwikipedia.orgyoutube.com This reaction is versatile, allowing for the preparation of a diverse range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl starting materials. researchgate.net The reaction mechanism generally proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comrsc.org

For the synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, a suitable 1,3-dicarbonyl precursor would be required to react with hydrazine. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is influenced by the reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound. researchgate.netrsc.org

Knorr Pyrazole Synthesis: Historical Development and Modern Adaptations

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classic and enduring method for constructing the pyrazole core. wikipedia.orgjk-sci.com It specifically involves the condensation of a β-ketoester with a hydrazine. youtube.comnih.gov The reaction is typically carried out under acidic conditions and proceeds through the formation of a hydrazone, which then undergoes cyclization. jk-sci.comslideshare.net

Historical Development: Initially, the reaction provided a straightforward route to pyrazolone (B3327878) compounds. Over the years, its scope has expanded significantly to include a wide variety of 1,3-dicarbonyl compounds and hydrazine derivatives, making it a cornerstone of heterocyclic synthesis. ijraset.comnih.gov

Modern Adaptations: Contemporary modifications of the Knorr synthesis focus on improving efficiency, and expanding the substrate scope. These adaptations include the use of microwave irradiation, and various catalysts to enhance reaction rates and yields. slideshare.netnih.gov For instance, nano-ZnO catalysts have been employed for the efficient synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com The use of solid-phase peptide synthesis (SPPS) has also been leveraged to convert peptide hydrazides into thioesters via an acyl pyrazole intermediate, demonstrating the versatility of the Knorr synthesis in modern chemical biology. nih.gov

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for pyrazole synthesis.

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy. beilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazoles. nih.govmdpi.com A common strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been reported for the synthesis of complex pyrazole-annulated systems like pyrano[2,3-c]pyrazoles. nih.govmdpi.com

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four | (Hetero)aromatic aldehydes, Hydrazine hydrate (B1144303), β-ketoesters, Malononitrile | Piperidine, Water | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the synthesis of pyrazoles is no exception. Various catalytic systems have been developed to facilitate the formation of the pyrazole ring with high efficiency and selectivity.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole synthesis, palladium catalysis can be employed in coupling-cyclization cascade reactions to construct the heterocyclic ring. acs.org

One such approach involves a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.orgthieme-connect.com This reaction, catalyzed by a palladium complex, proceeds through a sequential carbonylative Sonogashira coupling followed by cyclization with hydrazine to afford substituted pyrazoles. thieme-connect.com Another strategy utilizes a palladium-catalyzed C-H activation of a substituted pyrazole ring to introduce aryl or heteroaryl groups. nih.gov Furthermore, an efficient synthesis of pyrazoles has been developed through a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org A one-pot synthesis of pyrazoles can also be achieved through palladium-catalyzed aminations followed by cyclizations in an aqueous micellar medium, which offers environmental benefits. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Acetylacetone (B45752) |

| 3,5-dimethylpyrazole |

| 1-pyrazolyl-alanine |

| Celecoxib |

| Zaleplon |

| Betazole |

| CDPPB |

| Fenpyroximate |

| Fipronil |

| Tebufenpyrad |

| Tolfenpyrad |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| 4,5-diethyl-N-phenyl-3-p-tolylpyrazole |

| N-phenyl-3-hexanimine |

| 2,3,4,5-tetraethyl-N-phenylpyrrole |

| Pyrano[2,3-c]pyrazoles |

| 2,2,2-trifluoroethyl pyrazole-5-carboxylates |

| 1,3-substituted pyrazoles |

| Pyrazole-4-carboxylates |

| Edaravone |

| 4-(phenylselanyl)pyrazoles |

| 3-CF₃-pyrazoles |

| 1,3,5-substituted pyrazole derivatives |

| 4-(4-methylbenzoyl)-3- methyl-1-phenyl-1H-pyrazol-5-one |

| 4-(4-fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one |

| 4-(4-phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one |

| 4-(4-trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one |

| 3-methyl-1-phenyl-pyrazol-5-on |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine |

Copper-Catalyzed Oxidative Annulation

Copper-catalyzed reactions represent a powerful and versatile tool for the synthesis of pyrazole rings through oxidative annulation. rsc.org These methods are often atom- and step-economical, utilizing inexpensive copper catalysts and environmentally benign oxidants like oxygen or air. rsc.orgorganic-chemistry.org A common strategy involves a cascade process where multiple bonds are formed in a single operation. For instance, a relay oxidative process can be initiated by copper-promoted cleavage of an N-O bond in substrates like oxime acetates, followed by a sequence of C-C, C-N, and finally N-N bond formations to build the pyrazole core. rsc.org

One prominent approach is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org In this reaction, an inexpensive catalyst such as cuprous oxide (Cu₂O) effectively promotes the cyclization, with air serving as the green oxidant. organic-chemistry.org This method provides access to various substituted pyrazoles in good yields with high regioselectivity. organic-chemistry.org Another efficient pathway involves the copper-catalyzed aerobic oxidative C(sp²)–H amination, a direct method for forming the crucial C-N bond to construct pyrazoles under mild conditions. acs.org Researchers have also developed cascade reactions combining oxime acetates, amines, and aldehydes, where a copper catalyst facilitates the formation of a pyrazoline intermediate, which is then oxidized to the final pyrazole product. rsc.org

Table 1: Examples of Copper-Catalyzed Pyrazole Synthesis

| Reactants | Catalyst/Oxidant | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Oxime acetates, Amines, Aldehydes | Cu Catalyst / O₂ | Relay oxidation; N-O bond cleavage; C-C/C-N/N-N bond formation cascade. | 1,3- and 1,3,4-substituted pyrazoles | rsc.org |

| N,N-disubstituted hydrazines, Alkynoates | Cu₂O / Air | Aerobic oxidative [3+2] cycloaddition; High atom economy and regioselectivity. | Substituted pyrazoles | organic-chemistry.org |

| β,γ-unsaturated hydrazones | Cu Catalyst / Air | Aerobic oxidative cyclization initiated by hydrazonyl radical formation. | Broad range of pyrazole derivatives | organic-chemistry.org |

| o-Hydroxyphenyl Propargylamines, Pyrazolin-5-ones | Cu(II) Catalyst | Cascade annulation to form fused pyrazole systems. | Pyrano[2,3-c]pyrazoles | researchgate.net |

Role of Novel Catalysts and Ligands in Enhancing Reaction Efficiency and Selectivity

The evolution of pyrazole synthesis has been significantly driven by the development of novel catalysts and ligands that improve reaction outcomes. research-nexus.netnih.gov Protic pyrazoles, which are N-unsubstituted, have been used as versatile ligands because their proton-responsive nature can be exploited in catalysis. nih.gov Pincer-type ligands incorporating protic pyrazole arms have been a major focus, as the chelation effect ensures stable coordination to a metal center, creating a platform for cooperative reactivity. nih.gov For example, 2,6-bis(1H-pyrazol-3-yl)pyridines are a class of pincer ligands that have seen significant advances. nih.gov

Beyond ligand design, new catalytic systems have emerged. A novel Keggin-based U-POW (U(VI)-containing polytungstates) tetramer, known as U₄, has demonstrated excellent bifunctional Lewis acid-base catalytic properties for the synthesis of pyrazoles from hydrazines and 1,3-diketones under mild conditions. mdpi.com Similarly, nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com The use of specific metal catalysts can also direct the reaction toward high regioselectivity. For instance, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines using AgOTf (1 mol%) leads to the rapid and highly regioselective formation of 3-CF₃-pyrazoles in excellent yields. mdpi.com

Copper complexes with newly designed pyrazole-based ligands have been studied for their catalytic activity, particularly in oxidation reactions. research-nexus.netdntb.gov.ua These ligands, often synthesized from (3,5-dimethyl-1H pyrazol-1-yl)methanol and various primary amines, create coordination sites that can mimic the active sites of enzymes. research-nexus.net Studies show that copper(II)-based complexes exhibit superior catalytic activity compared to those with other metals like nickel or tin, attributed to the dual active sites provided by the copper(II) ions. research-nexus.net The efficiency of these catalytic systems is sensitive to the choice of solvent, the counter-ion in the metal salt (e.g., acetate, sulfate, chloride), and the ligand-to-metal ratio. research-nexus.netdntb.gov.ua

Table 2: Advanced Catalysts and Ligands in Pyrazole Synthesis

| Catalyst/Ligand System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Protic NNN Pincer Ligands with Iron(II) | 1,3-bis(1H-pyrazol-3-ylimino)isoindoline | Metal-ligand cooperation; facilitates N-N bond cleavage in coordinated hydrazine. | nih.gov |

| Keggin-based U-POW tetramer (U₄) | Hydrazines, 1,3-Diketones | Bifunctional Lewis acid-base catalysis; mild reaction conditions. | mdpi.com |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Environmentally friendly catalyst; efficient condensation. | mdpi.com |

| AgOTf (Silver triflate) | Trifluoromethylated ynones, Hydrazines | High regioselectivity for 3-CF₃-pyrazoles; rapid reaction at room temperature. | mdpi.com |

| Copper(II) with Pyrazole-based Ligands | Catechol (model for oxidation) | Mimics enzyme active sites; superior catalytic activity in oxidation reactions. | research-nexus.netdntb.gov.ua |

Green Chemistry Principles in Pyrazole Synthesis

Adherence to green chemistry principles has become a central theme in modern organic synthesis, and the production of pyrazoles is no exception. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry offer significant advantages over traditional methods by reducing solvent use, energy consumption, and reaction times. rsc.orgtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for preparing pyrazole derivatives. tandfonline.com Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which dramatically reduces reaction times from hours to minutes. tandfonline.comresearchgate.net This method often leads to higher yields and improved product selectivity. benthamdirect.com Furthermore, MAOS frequently allows for solvent-free conditions or the use of minimal amounts of solvent, aligning with green chemistry goals of waste reduction. tandfonline.combenthamdirect.com The technique has been successfully applied to the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and other suitable precursors, demonstrating its efficiency and broad applicability. researchgate.netdergipark.org.tr

Mechanochemical synthesis, which involves grinding or milling solid reactants together, represents a sustainable, solvent-free approach to chemical reactions. rsc.orgrsc.org By providing energy through mechanical force, this method can facilitate reactions between solids, often without any bulk solvent, thus eliminating a major source of chemical waste. rsc.orgresearchgate.net Liquid-assisted grinding (LAG), where a tiny amount of liquid is added to facilitate the reaction, is a common variation. researchgate.net Mechanochemistry has been used for the synthesis of pyrano[2,3-c]pyrazoles and for the chlorination of pyrazoles using trichloroisocyanuric acid in a rapid, high-yielding, and operationally simple manner that avoids the need for tedious column chromatography. rsc.orgresearchgate.net

Table 3: Comparison of Green Synthesis Methods for Pyrazoles

| Technique | Key Principles | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Rapid, uniform heating via dielectric interactions. | Drastically reduced reaction times, higher yields, less solvent, better selectivity. | rsc.orgtandfonline.combenthamdirect.com |

| Ultrasound-Assisted Synthesis | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, improved yields, operates at milder bulk temperatures. | rsc.orgasianpubs.orgnih.gov |

| Mechanochemical Synthesis | Energy input via mechanical force (grinding/milling). | Solvent-free conditions, reduced waste, energy efficiency, operational simplicity. | rsc.orgrsc.orgresearchgate.net |

Oxidation-Induced N-N Coupling Strategies for Pyrazole Derivatives

A novel and mechanistically distinct approach to pyrazole synthesis involves the direct formation of the N-N bond through an oxidation-induced coupling reaction. nih.govacs.org This strategy avoids the use of potentially hazardous hydrazine reagents by constructing the N-N bond in the final step of the synthesis. nih.gov A leading example of this is a multicomponent synthesis using titanium imido complexes, alkynes, and nitriles. nih.govacs.org These components couple to form a diazatitanacyclohexadiene intermediate. nih.gov

The crucial step in this transformation is the oxidation of the diazatitanacyclohexadiene. acs.orgnih.gov Mechanistic studies have shown that a 2-electron oxidation of this intermediate is required to trigger the N-N bond formation and subsequent reductive elimination to yield the pyrazole ring. nih.govrsc.org This process is thought to occur through an electrocyclic mechanism analogous to a Nazarov cyclization. acs.org

Various oxidants can facilitate this N-N coupling. acs.org TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) has been shown to be an effective oxidant, reacting with the diazatitanacycle to give the pyrazole product in high yield at room temperature. nih.govacs.org Kinetic and mechanistic studies reveal that the reaction with TEMPO proceeds via an inner-sphere mechanism where coordination of the oxidant to the titanium center is critical for reactivity. nih.govrsc.org The first of the two oxidation steps is typically rate-limiting. rsc.org This titanium-mediated oxidative coupling provides a modular and powerful method for accessing multisubstituted pyrazoles from simple starting materials. nih.gov

Table 4: Oxidation-Induced N-N Coupling for Pyrazole Synthesis

| Precursor | Metal Mediator | Oxidant | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Diazatitanacyclohexadiene | Titanium (Ti) | TEMPO | 2-electron oxidation of the metallacycle induces N-N coupling. | nih.govacs.org |

| Diazatitanacyclohexadiene | Titanium (Ti) | Ferrocenium (Fc⁺) salts | Requires coordinating counteranions (e.g., Cl⁻) for an "inner-sphere-like" oxidation. | nih.govrsc.org |

Synthesis from α,β-Unsaturated Carbonyl Compounds

The synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds is a well-established and versatile method. nih.govbohrium.com This approach, often a variation of the Knorr pyrazole synthesis, typically involves the cyclocondensation reaction of an α,β-unsaturated ketone with a hydrazine derivative. nih.gov The reaction mechanism generally proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazole ring. nih.gov

One common strategy involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate. For instance, the condensation of a chalcone (B49325) with hydrazine hydrate in the presence of a catalyst like copper triflate can yield pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazole. nih.govnih.gov The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents on the pyrazole nitrogen. nih.gov

Furthermore, the reaction conditions can be modified to influence the outcome. For example, carrying out the reaction in the presence of an acid or base can catalyze the cyclization. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, can be influenced by steric and electronic factors of the substituents on both the α,β-unsaturated carbonyl compound and the hydrazine. beilstein-journals.org

This method is highly adaptable for creating a diverse library of pyrazole derivatives by varying the substituents on the aromatic rings of the chalcone and using different hydrazine derivatives. nih.gov

Specific Synthetic Pathways for this compound

The synthesis of the specific compound this compound requires a targeted approach to ensure the correct placement of the p-tolyl group at the C3 position and the propan-1-ol chain at the C5 position of the pyrazole ring.

A strategic synthesis would likely involve the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine. To obtain the desired substitution pattern, a key intermediate would be a β-diketone that already contains the p-tolyl group and a latent or protected form of the propan-1-ol chain.

One plausible route starts with the Claisen condensation of p-methylacetophenone with a suitable ester, such as diethyl oxalate, to form a 1-(p-tolyl)-2,4-dioxobutanoate intermediate. beilstein-journals.org This diketoester can then be reacted with hydrazine hydrate. The cyclization reaction with hydrazine is generally regioselective, with the less sterically hindered carbonyl group reacting preferentially with the NH2 group of hydrazine, leading to the formation of the pyrazole ring with the p-tolyl group at the desired position. Subsequent reduction of the ester group at the C5 position would then yield the propan-1-ol side chain.

An alternative precursor could be a γ-keto-α,β-unsaturated ester. The synthesis could commence with the Knoevenagel condensation of p-tolualdehyde with a β-ketoester, followed by a Michael addition and subsequent cyclization with hydrazine.

A multi-step synthetic sequence offers greater control over the introduction of the required functional groups. This approach could begin with the synthesis of a simpler pyrazole core, which is then elaborated to introduce the propan-1-ol chain.

A feasible pathway starts with the synthesis of ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. This can be achieved by the condensation of ethyl 2,4-dioxo-4-(p-tolyl)butanoate with hydrazine hydrate in an acidic medium. beilstein-journals.org The resulting pyrazole ester serves as a versatile intermediate.

The propan-1-ol side chain can be constructed from the ester functionality in a stepwise manner. The ester can be reduced to the corresponding alcohol, [3-(p-tolyl)-1H-pyrazol-5-yl]methanol, using a reducing agent like lithium aluminum hydride. The alcohol can then be converted to a more reactive leaving group, such as a halide (e.g., by treatment with thionyl chloride), to facilitate chain extension. The introduction of the remaining two carbons of the propanol (B110389) chain can be accomplished through various carbon-carbon bond-forming reactions, such as a reaction with a suitable organometallic reagent followed by functional group manipulation.

A representative multi-step synthesis is detailed in the table below:

Table 1: Illustrative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | p-Methylacetophenone + Diethyl oxalate | Sodium ethoxide, Ethanol (B145695) | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate |

| 2 | Ethyl 2,4-dioxo-4-(p-tolyl)butanoate + Hydrazine hydrate | Acetic acid | Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate |

| 3 | Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | LiAlH4, THF | [3-(p-Tolyl)-1H-pyrazol-5-yl]methanol |

| 4 | [3-(p-Tolyl)-1H-pyrazol-5-yl]methanol | PBr3 | 5-(Bromomethyl)-3-(p-tolyl)-1H-pyrazole |

| 5 | 5-(Bromomethyl)-3-(p-tolyl)-1H-pyrazole + Diethyl malonate | Sodium ethoxide, Ethanol | Diethyl 2-((3-(p-tolyl)-1H-pyrazol-5-yl)methyl)malonate |

| 6 | Diethyl 2-((3-(p-tolyl)-1H-pyrazol-5-yl)methyl)malonate | 1. NaOH, H2O/EtOH 2. H3O+, Heat | 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propanoic acid |

| 7 | 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propanoic acid | LiAlH4, THF | This compound |

Mechanistic Investigations of Pyrazole Formation and Functional Group Transformations

Detailed Mechanistic Insights into Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring, a key structural motif in "3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol," is most commonly achieved through the Knorr pyrazole synthesis. This section explores the mechanistic nuances of this and related reactions.

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comchemhelpasap.com The generally accepted mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. chemhelpasap.com

However, recent studies utilizing transient flow methodology and mass spectrometry have revealed a more complex reaction landscape with previously unreported intermediates. rsc.org For instance, in the reaction of a 1,3-diketone with phenylhydrazine (B124118), a di-addition intermediate has been identified. rsc.org This suggests that under certain conditions, the reaction may not proceed through a simple linear sequence.

Table 1: Observed Intermediates in Knorr Pyrazole Synthesis

| Intermediate Type | Description | Method of Observation | Reference |

| Mono-addition Intermediate | Initial product of hydrazine attacking one carbonyl group. | LC-MS | rsc.org |

| Di-addition Intermediate | Product of a second hydrazine molecule attacking the remaining carbonyl group. | LC-MS | rsc.org |

| Hydrazone | Formed after the initial condensation of hydrazine and the dicarbonyl compound. | General Mechanistic Step | chemhelpasap.com |

This table showcases key intermediates identified during the Knorr pyrazole synthesis, highlighting the complexity beyond the traditionally accepted mechanism.

The greater electrophilic character of one carbonyl group over another in an unsymmetrical 1,3-dicarbonyl compound can influence the initial nucleophilic attack by hydrazine, ultimately dictating the regiochemistry of the final pyrazole product. nih.gov

Kinetic studies of the Knorr pyrazole synthesis have demonstrated that the reaction does not always follow simple first-order kinetics. rsc.org Investigations using transient flow methods have revealed that the reaction can exhibit autocatalytic pathways, where a product of the reaction acts as a catalyst, accelerating the reaction rate. rsc.org This phenomenon is characterized by a kinetic signature rather than a specific mechanistic aspect and can lead to a non-linear increase in reaction speed over time. rsc.org

The complexity of the kinetics is further highlighted by the observation that different kinetic pathways can dominate for structurally similar substrates, such as acetylacetone (B45752) versus heptane-2,4-dione. rsc.org Acid catalysis has a significant effect on the rate of pyrazole formation, as both the initial imine formation and the subsequent cyclization steps are facilitated by the protonation of a ketone oxygen, which activates the carbonyl carbon for nucleophilic attack. nih.gov

When an unsymmetrical 1,3-dicarbonyl compound is used in the Knorr synthesis, a mixture of regioisomers can be formed. rsc.org The control of regioselectivity is a significant challenge in pyrazole synthesis. The regiochemical outcome can be influenced by the electronic character of the substituents on the phenylhydrazine. nih.gov

In the context of asymmetric pyrazole formation, rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides a method for accessing enantioenriched allylic pyrazoles. cdnsciencepub.com Furthermore, the regioselective synthesis of isomeric pyrazoles can be achieved by controlling the reaction conditions in the reaction of β-ethylthio-β-indolyl-α,β-unsaturated ketones with monosubstituted hydrazines. rsc.org Silver carbonate has been shown to play a key role in switching the stereoselectivity in the Michael addition reaction of pyrazoles and conjugated carbonyl alkynes, leading to either (E)- or (Z)-N-carbonylvinylated pyrazoles with high regioselectivity. rsc.org

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Description | Example | Reference |

| Substituent Effects | Electronic properties of substituents on the hydrazine reactant. | Phenylhydrazine substituents influencing the ratio of pyrazole regioisomers. | nih.gov |

| Catalysis | Use of specific catalysts to direct the reaction to a particular isomer. | Rhodium-catalyzed asymmetric addition to allenes for enantioenriched pyrazoles. | cdnsciencepub.com |

| Reaction Conditions | Control of parameters like temperature and reagents. | Silver carbonate for stereoselective synthesis of N-carbonylvinylated pyrazoles. | rsc.org |

This table outlines the key factors that can be manipulated to control the regiochemical outcome of pyrazole synthesis.

Reaction Mechanisms Involving Pyrazole Derivatives

Once formed, the pyrazole ring can participate in a variety of reactions, including oxidation, reduction, ring-opening, and rearrangements.

The oxidation of pyrazoline, a partially saturated analog of pyrazole, is a common method for the synthesis of pyrazoles. researchgate.net A mechanistic study of pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidation steps is rate-limiting. nih.govrsc.org In this process, the coordination of the oxidizing agent (e.g., TEMPO) to the titanium center is crucial for the reaction to proceed. nih.govrsc.org

The electrooxidation of pyrazoles can lead to functionalization, such as C-H halogenation. The mechanism involves the initial oxidation of a halide ion to a halogen, which then attacks the N2 atom of the pyrazole to form a σH+ adduct. nih.gov

Reduction of the pyrazole ring system is less common due to its aromatic stability. However, 2-pyrazolines can be reduced to pyrazolidines using methods such as Parr hydrogenation or with sodium in butanol, with the stereochemistry of the pyrazoline being preserved in the resulting pyrazolidine. csic.es

Under certain conditions, the pyrazole ring can undergo opening and rearrangement. An unusual transformation involving a transient pyrazole nitrene intermediate can initiate a sequence of steps leading to remote oxidative C-H functionalization and concomitant reduction of the nitrene to an amino group, all occurring through a pyrazole ring-opening and recyclization cascade. mdpi.com This process is an example of a coarctate reaction, where two bonds are formed and two bonds are broken simultaneously in a concerted fashion. mdpi.com

The ring-opening of pyrazolines has also been observed in reactions with activated alkynes, leading to the formation of 1H-pyrazole-4,5-dicarboxylates through the elimination of styrene (B11656) or ethylene. rsc.org Theoretical studies have also explored the ring-opening of pyrazaboles by nitrogen nucleophiles through both SN1 and SN2 mechanisms, with the SN2 pathway being more favorable. cdnsciencepub.com The degradation of pyrazolone-containing compounds can also proceed through pathways involving pyrazole ring opening. researchgate.net

Nucleophilic and Electrophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by a distinct distribution of electron density, which dictates the regioselectivity of substitution reactions. nih.govquora.com The ring possesses both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), contributing to its unique chemical properties. nih.gov Pyrazoles are considered electron-rich heterocyclic systems, which makes them amenable to various transformations. nih.gov

Electrophilic Substitution: Electrophilic aromatic substitution predominantly occurs at the C4 position of the pyrazole ring. rrbdavc.orgpharmaguideline.comscribd.comnih.gov This preference is attributed to the electronic structure of the ring. The two nitrogen atoms exert an electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. quora.comnih.gov Conversely, the C4 position is comparatively electron-rich, making it the most favorable site for electrophiles. quora.comresearchgate.net Theoretical calculations of p-electron densities confirm that the highest electron density is located at C4. quora.com Attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C4 avoids such destabilization. rrbdavc.org

Common electrophilic substitution reactions and their outcomes are summarized in the table below.

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole scribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | Pyrazole-4-sulfonic acid scribd.com |

| Halogenation | Halogen source | X⁺ (e.g., Br⁺, I⁺) | C-4 | 4-Halopyrazole globalresearchonline.net |

| Vilsmeier-Haack | POCl₃ + DMF | Vilsmeier reagent (Cl-CH=NMe₂⁺) | C-4 | 4-Formylpyrazole scribd.com |

| Azo Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole scribd.com |

Nucleophilic Substitution: In contrast to electrophilic attack, nucleophilic substitution preferentially targets the C3 and C5 positions. nih.govnih.gov These positions are electron-deficient due to their proximity to the electronegative nitrogen atoms. nih.govresearchgate.net The pyridine-like nitrogen (N2) is generally the site involved in nucleophilic substitution processes. nih.gov Furthermore, deprotonation of the N1 position by a strong base generates a nucleophilic pyrazolate anion, which can then react with various electrophiles. nih.govpharmaguideline.com In such cases, steric hindrance from substituents at C3 and C5 often governs the regioselectivity of the subsequent reaction. nih.gov

Metal-Ligand Cooperative Reactivities of Protic Pyrazole Complexes

Protic pyrazoles, which are N-unsubstituted and thus possess an N-H group, are versatile ligands in coordination chemistry and homogeneous catalysis. mdpi.comsemanticscholar.orgnih.gov Their utility stems from their proton-responsive nature, which enables metal-ligand cooperation in catalytic transformations. mdpi.comnih.gov When a protic pyrazole coordinates to a Lewis acidic metal center, the Brønsted acidity of its N-H proton increases significantly. mdpi.com This enhanced acidity facilitates deprotonation, allowing the ligand to switch from a neutral, L-type donor to an anionic, X-type (pyrazolato) ligand. mdpi.comresearchgate.net

This reversible deprotonation is a key feature of metal-ligand cooperativity. nih.gov The metal center activates the substrate, while the pyrazole ligand can participate directly in bond-making and bond-breaking steps, often involving proton transfer. core.ac.uk Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, are particularly effective in this regard as they rigidly position the protic pyrazole groups for cooperative action with the metal center. mdpi.comnih.gov

The reactivity of these complexes can be finely tuned. For instance, deprotonation of a ruthenium(II) complex ligated by a pincer-type pyrazole can occur stepwise and reversibly. nih.gov The resulting pyrazole-pyrazolato complex features a Brønsted basic pyrazolato site and a Lewis acidic metal center, which can act in concert to activate substrates. nih.gov This cooperative mechanism has been demonstrated in reactions with various molecules, including carbon dioxide and dihydrogen. nih.gov

Iron complexes with isoindoline-based pincer-type protic pyrazole ligands have also been studied. mdpi.comresearchgate.net These complexes can undergo deprotonation at the chelate backbone rather than the pyrazole N-H groups, leading to a monoanionic bis(pyrazole) pincer ligand and showcasing the diverse reactivity patterns available through ligand design. mdpi.com

Hydrogenation and Transfer Hydrogenation Mechanistic Studies

Pyrazole-based ligands have proven highly effective in metal-catalyzed hydrogenation and transfer hydrogenation reactions, particularly with earth-abundant 3d metals like manganese, offering a cost-effective alternative to precious metal catalysts. rsc.orgrsc.orgresearchgate.net The mechanism of these reactions often involves metal-ligand cooperation, where the pyrazole N-H group plays a crucial role. nih.govcore.ac.uk

In a proposed mechanism for transfer hydrogenation of carbonyl compounds using a ruthenium complex with a pyrazole-containing ligand, the cycle begins with the deprotonation of the pyrazole N-H group under basic conditions. core.ac.uk This step generates a catalytically active 16-electron metal species. Hydrogen is then transferred from a source, such as isopropanol, to form a metal-hydride species with a protonated pyrazolyl group. core.ac.uk The final step involves the cooperative transfer of the hydride from the metal and a proton from the ligand's N-H group to the carbonyl substrate via a cyclic transition state, yielding the alcohol product and regenerating the active catalyst. core.ac.uk

Recent research has highlighted highly efficient manganese-based catalysts for the transfer hydrogenation of ketones and aldehydes. rsc.orgrsc.orgresearchgate.net A practical system using a pyrazole ligand coordinated to manganese, pre-activated by dehydrohalogenation, has shown exceptional tolerance for a wide array of functional groups. rsc.org These catalysts can operate at very low loadings, achieving high turnover numbers. researchgate.net The mechanism is believed to proceed via an outer-sphere H-transfer, with the pyrazole ligand potentially stabilizing key transition states through hydrogen bonding. core.ac.ukresearchgate.net

The following table summarizes key features of pyrazole-based hydrogenation catalysts.

| Metal Center | Ligand Type | Hydrogen Source | Key Mechanistic Feature | Reference |

| Ruthenium | Bidentate/Tridentate Pyrazolyl | 2-Propanol, Ethanol (B145695) | Metal-ligand bifunctional catalysis; cooperative transfer of H⁻ and H⁺. core.ac.uk | scholaris.ca, core.ac.uk |

| Manganese | Pyrazole-based N₅-ligands | 2-Propanol | Pre-activation via dehydrohalogenation; outer-sphere H-transfer; H-bond auxiliary activation. | rsc.org, researchgate.net |

Catalytic hydrogenation can also be used to prepare pyrazole derivatives themselves. A process has been developed for cyclizing hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid. google.com While pyrazole rings are generally stable to reduction, they can be catalytically hydrogenated to pyrazolines and subsequently to pyrazolidines under certain conditions. globalresearchonline.netresearchgate.net

Tautomerism and Isomerization Phenomena in this compound Analogs

N-unsubstituted pyrazoles, such as the title compound, exhibit annular prototropic tautomerism. nih.govrrbdavc.org This phenomenon involves the migration of a proton between the two ring nitrogen atoms, leading to an equilibrium between two tautomeric forms. For a 3,5-disubstituted pyrazole, this equilibrium is between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. nih.gov

The position of this equilibrium is influenced by several factors, including:

Substituent Effects: The electronic nature of the substituents at the C3 and C5 positions is a primary determinant. nih.gov For 3(5)-phenylpyrazole, studies have shown that the equilibrium mixture in solution is rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de

Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly affect the tautomeric ratio. nih.govnih.gov In nonpolar solvents like CDCl₃, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer stabilized by intermolecular hydrogen bonds, whereas in DMSO-d₆, it is present as monomers. nih.gov

Temperature: Low-temperature NMR spectroscopy is a powerful technique for studying tautomerism, as it can slow the rate of proton exchange, allowing for the observation and quantification of individual tautomers. nih.govfu-berlin.de

For 1-substituted 1H-pyrazol-3-ols, two tautomeric forms are possible: the OH-form (1H-pyrazol-3-ol) and the NH-form (1,2-dihydro-3H-pyrazol-3-one). nih.gov Experimental and computational studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists almost exclusively as the 1-phenyl-1H-pyrazol-3-ol tautomer in both the solid state and in solution. nih.gov

Beyond tautomerism, isomerization can also occur. For example, the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) produces a mixture of four tris(pyrazolyl)methane isomers. nih.gov It was observed that one of these isomers slowly converts into a more stable isomer in solution, a process likely catalyzed by acid traces. nih.gov This highlights that kinetic and thermodynamic factors can lead to complex product distributions and subsequent transformations in pyrazole chemistry. In another case, 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine was found to isomerize to (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-(3-(p-tolyl)-1H-pyrazol-5-yl)propan-1-ol, both ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The p-tolyl group would exhibit two doublets in the aromatic region (typically δ 7.0-8.0 ppm) for the ortho- and meta-protons, and a singlet for the methyl group protons around δ 2.3-2.5 ppm rsc.org. The propan-1-ol side chain would present as three multiplets: a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl (–CH₂OH) around δ 3.6 ppm, a multiplet for the central methylene group (–CH₂–) around δ 1.9 ppm, and a triplet for the methylene group attached to the pyrazole (B372694) ring (Pz–CH₂–) around δ 2.8 ppm. The pyrazole ring itself would show a characteristic singlet for the C4-H proton (δ ~6.3 ppm) and a broad singlet for the N-H proton, the chemical shift of which can vary significantly depending on solvent and concentration mdpi.comresearchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The p-tolyl group would display four signals in the aromatic region (δ 125-140 ppm), including the ipso-carbon attached to the pyrazole ring and the methyl-bearing carbon, along with a signal for the methyl carbon at approximately δ 21 ppm rsc.orgresearchgate.net. The pyrazole ring carbons (C3, C4, and C5) would resonate at characteristic chemical shifts, typically with C3 and C5 appearing at lower field (δ ~140-150 ppm) and C4 at higher field (δ ~105 ppm) mdpi.comresearchgate.net. The propanol (B110389) side chain carbons are expected in the aliphatic region (δ ~20-65 ppm).

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Tolyl-CH₃ | ~2.4 | ~21.3 |

| Propanol C1-H₂ (Pz-CH₂) | ~2.8 (t) | ~25-30 |

| Propanol C2-H₂ | ~1.9 (m) | ~30-35 |

| Propanol C3-H₂ (-CH₂OH) | ~3.6 (t) | ~60-62 |

| Propanol -OH | Variable (broad s) | - |

| Pyrazole C4-H | ~6.3 (s) | ~105.8 |

| Tolyl Ar-H | ~7.2 (d), ~7.7 (d) | ~125-130 |

| Pyrazole N-H | Variable (broad s) | - |

| Tolyl Ar-C | - | ~125.2, ~129.9 |

| Pyrazole C5 | - | ~140-145 |

| Tolyl C-ipso (Ar-C-Pz) | - | ~130-135 |

| Tolyl C-ipso (Ar-C-CH₃) | - | ~139.1 |

| Pyrazole C3 | - | ~149-152 |

Predicted values are based on data from analogous structures rsc.orgmdpi.comresearchgate.net. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govuni.lu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely showing hydrogen bonding. nist.gov A sharper peak around 3200-3100 cm⁻¹ would be attributable to the N-H stretch of the pyrazole ring. mdpi.com The aromatic C-H stretching of the tolyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanol chain would be observed just below 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ would contain characteristic bands for the C=C and C=N stretching vibrations of the pyrazole and aromatic rings. mdpi.com A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. nist.gov It would be effective in identifying the symmetric vibrations of the aromatic ring of the tolyl group and the C=C bonds within the pyrazole ring. The pyrazole ring breathing modes would also give rise to characteristic Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Alcohol O-H | Stretching | 3400-3200 (broad) | Weak |

| Pyrazole N-H | Stretching | 3200-3100 | Moderate |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| C=N / C=C (Ring) | Stretching | 1600-1450 | Strong |

| CH₂ | Bending | ~1465 | Moderate |

| Alcohol C-O | Stretching | ~1050 | Weak |

Expected values are based on general spectroscopic data for pyrazoles and alcohols mdpi.comnist.govmdpi.com.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. mdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would provide key structural evidence. Common fragmentation pathways for this molecule would include:

Loss of water: A peak at [M-18]⁺ resulting from the dehydration of the alcohol functionality.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a •CH₂OH radical and a fragment at [M-31]⁺.

Cleavage of the propanol chain: Fragmentation can occur at different points along the side chain, giving rise to various daughter ions.

Ring Fragmentation: The pyrazole and tolyl rings can undergo characteristic cleavages, although these are often complex. A prominent peak corresponding to the tolyl cation (m/z 91) is expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The chromophore in this compound consists of the p-tolyl group conjugated with the pyrazole ring. This extended π-system is expected to absorb UV radiation, leading to π → π* transitions. bldpharm.com

Based on studies of similar phenyl-pyrazole derivatives, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely exhibit one or more strong absorption bands in the range of 240-280 nm. nist.govresearchgate.net The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the specific substitution pattern on the aromatic and heterocyclic rings. researchgate.net The presence of the aromatic tolyl moiety generally causes a bathochromic (red) shift compared to non-aromatic substituted pyrazoles. bldpharm.com

X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. mdpi.com

Studies on analogous pyrazole derivatives have shown that the five-membered pyrazole ring is typically planar. mdpi.comnih.gov The analysis would confirm the relative orientation of the p-tolyl ring with respect to the pyrazole ring. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The N-H group of the pyrazole ring and the O-H group of the propanol side chain are both hydrogen bond donors, while the pyrazole nitrogen atoms are hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which stabilize the crystal lattice. nih.gov

Application of Kinetic Studies Using Transient Flow Methods for Reaction Monitoring

Understanding the reaction kinetics for the synthesis of pyrazoles is crucial for process optimization. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can have complex reaction pathways. chemicalbook.comsimsonpharma.com

Transient flow methods have emerged as a powerful tool for acquiring high-quality kinetic data for such reactions. nih.gov In this technique, reactants are introduced into a flow reactor, and the reaction progress is monitored spatially along the reactor, which corresponds to increasing residence time. chemicalbook.com This allows for precise measurement of reaction rates, even for fast reactions. By performing transient experiments where reactant concentrations or ratios are changed over time, a wealth of time-series kinetic data can be generated efficiently. bldpharm.com This data can then be used to construct and validate detailed microkinetic models, which can elucidate complex mechanisms, identify unexpected intermediates, and reveal autocatalytic pathways. nih.govchemicalbook.com The application of these methods to the synthesis of this compound would enable the development of a robust kinetic model, predicting the influence of various reaction parameters on the rate and yield of the product. simsonpharma.combldpharm.com

Computational and Theoretical Studies on Pyrazole Derivatives, with Emphasis on 3 3 P Tolyl 1h Pyrazol 5 Yl Propan 1 Ol

Molecular Modeling and Quantum Mechanical Calculations

Molecular modeling and quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. eurasianjournals.com These methods allow for the detailed investigation of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) has become a primary method for the electronic structure analysis of organic molecules, including pyrazole (B372694) derivatives, due to its balance of accuracy and computational cost. eurasianjournals.com DFT calculations can provide valuable information about the optimized molecular geometry, bond lengths, and bond angles.

While no specific DFT studies have been published for 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, studies on analogous compounds provide insight into its likely electronic structure. For instance, DFT calculations on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine its optimized geometry and vibrational frequencies. derpharmachemica.com Similarly, computational studies on other pyrazole derivatives have utilized DFT to understand their structural and electronic properties. eurasianjournals.comscientific.netdntb.gov.uaresearchgate.net For this compound, it is expected that the pyrazole ring will be nearly planar, with the p-tolyl and propan-1-ol groups adopting specific conformations to minimize steric hindrance. The presence of the electron-donating p-tolyl group is likely to influence the electron density distribution within the pyrazole ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's stability and reactivity.

For a comprehensive understanding, data from a closely related compound, 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] eurasianjournals.comderpharmachemica.comnih.govoxadiazole, is presented. In a study, the HOMO and LUMO energies for this compound were calculated to be -5.2809 eV and -3.5101 eV, respectively, resulting in an energy gap of 1.7708 eV. researchgate.net A smaller HOMO-LUMO gap suggests a higher reactivity. The electron density in the HOMO is typically localized on the more electron-rich parts of the molecule, making them susceptible to electrophilic attack, while the LUMO density is on the electron-poor regions, which are prone to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the p-tolyl and pyrazole rings, while the LUMO would also be distributed over the aromatic system.

Table 1: Frontier Molecular Orbital Energies of an Analogous Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2809 |

| LUMO | -3.5101 |

| Energy Gap (ΔE) | 1.7708 |

Data is for 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] eurasianjournals.comderpharmachemica.comnih.govoxadiazole and is used here for illustrative purposes.

Several quantum chemical parameters can be derived from the HOMO and LUMO energies to further characterize the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), global electrophilicity index (ω), and global softness (S).

These parameters can be calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

Global Softness (S): S = 1 / (2η)

Based on the data for the analogous compound mentioned in the previous section, these parameters can be calculated to provide an estimation of the reactivity of pyrazole derivatives with similar substitutions.

Table 2: Predicted Quantum Chemical Parameters for an Analogous Pyrazole Derivative

| Parameter | Value |

|---|---|

| Electronegativity (χ) (eV) | 4.3955 |

| Chemical Hardness (η) (eV) | 0.8854 |

| Global Electrophilicity Index (ω) (eV) | 11.006 |

| Global Softness (S) (eV⁻¹) | 0.5648 |

Calculated values are based on the HOMO and LUMO energies of 4-(1-Phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] eurasianjournals.comderpharmachemica.comnih.govoxadiazole.

The distribution of atomic charges within a molecule is important for understanding its electrostatic potential and reactivity. Mulliken population analysis is a common method used to calculate the partial charges on each atom. In a study of a p-tolyl substituted pyrazoline, Mulliken charge analysis revealed that the nitrogen atoms and some carbon atoms carry negative charges, acting as electron donors, while other carbon and hydrogen atoms have positive charges, acting as electron acceptors. For this compound, it is expected that the nitrogen atoms of the pyrazole ring and the oxygen atom of the propanol (B110389) group will have negative partial charges, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. eurasianjournals.com These simulations provide insights into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their interactions with biological targets. eurasianjournals.comeurasianjournals.com

For a molecule like this compound, which has a flexible propan-1-ol side chain, MD simulations would be particularly useful to explore its conformational landscape. The simulations could reveal the preferred orientations of the p-tolyl and propan-1-ol substituents relative to the pyrazole ring and how these conformations fluctuate over time in different environments (e.g., in vacuum or in a solvent). The stability of the molecule and its various conformers can be assessed by analyzing the root mean square deviation (RMSD) over the simulation time. While specific MD simulation data for this exact compound is not available, studies on other pyrazole derivatives have successfully used this technique to understand their dynamic behavior and binding stability with proteins. nih.govnih.gov

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on pyrazole derivatives have been conducted for various biological targets. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of pyrazole analogues with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the substituents at the 3 and 5 positions of the pyrazole ring. The results could provide valuable insights into the structural requirements for a particular biological activity. For example, studies on other pyrazole series have shown that the nature of the substituents on the pyrazole ring significantly influences their pharmacological profile. mdpi.comnih.govglobalresearchonline.net The presence of both an aromatic group (p-tolyl) at the 3-position and a flexible, hydrogen-bonding capable side chain (propan-1-ol) at the 5-position suggests that this compound could have interesting biological properties that could be explored through SAR studies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |

Molecular Docking and Binding Mode Prediction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir This method is widely employed in drug design to understand how a ligand, such as a pyrazole derivative, might interact with a biological target, typically a protein receptor. ijnc.iralrasheedcol.edu.iq For pyrazole derivatives, docking studies have been instrumental in screening potential inhibitors against various protein targets, particularly protein kinases and receptor tyrosine kinases, which are crucial in cancer and inflammatory disease pathways. bioinformation.netnih.govresearchgate.net

Computational simulations predict that pyrazole derivatives can effectively fit into the binding pockets of diverse protein targets. bioinformation.netnih.gov For instance, studies on pyrazole derivatives as potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2) have shown promising results. nih.govresearchgate.net The predicted binding energies, which indicate the affinity of the ligand for the protein, are often in a favorable range, suggesting stable interactions. nih.govresearchgate.net In one such study, various pyrazole compounds exhibited binding energies ranging from -5.92 to -10.35 kJ/mol against these kinase targets. nih.gov

| Pyrazole Derivative | Protein Target (PDB ID) | Predicted Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | nih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 | nih.gov |

| A pyrazolo[1,5-a]pyrimidine (B1248293) derivative (Compound 25) | RET Kinase | -7.14 kcal/mol | nih.gov |

The predicted binding modes from docking studies are analyzed to profile the specific non-covalent interactions between the ligand and protein, which are crucial for molecular recognition and binding affinity. ijnc.irbiointerfaceresearch.com For pyrazole derivatives, the key interactions typically observed are hydrogen bonds and hydrophobic contacts. researchgate.net

The pyrazole ring itself is a versatile interaction hub. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in N-unsubstituted pyrazoles) can act as a hydrogen bond donor. ijnc.ir Docking studies have repeatedly shown pyrazole derivatives forming hydrogen bonds with key amino acid residues in the active sites of proteins. nih.govnih.gov For example, in studies with protein kinases, hydrogen bonds are often observed with hinge region residues like Alanine, or with catalytic residues like Aspartate. nih.govnih.gov

Hydrophobic interactions also play a significant role, particularly when the pyrazole core is substituted with aryl groups, such as the p-tolyl group in this compound. ijnc.irresearchgate.net These aromatic rings can form favorable interactions with non-polar amino acid side chains like Leucine, Valine, Isoleucine, and Phenylalanine within the protein's binding pocket. nih.govresearchgate.net The stability of the ligand-protein complex is often enhanced by a combination of these polar and non-polar interactions. ijnc.irnih.gov Molecular dynamics simulations further confirm the stability of these interactions over time. nih.gov

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bond | Pyrazole N atom, Pyrazole N-H | Ala807, Lys808 (RET Kinase) | nih.gov |

| Hydrogen Bond | Pyrazole N atom | Asp1046, Cys919 (VEGFR-2) | nih.gov |

| Hydrogen Bond | Amide/Carboxamide substituents | Lys89, Asp145 (CDK2) | nih.gov |

| Hydrophobic Interaction | Aryl substituents (e.g., phenyl, tolyl) | Leu881, Ala756 (RET Kinase) | nih.gov |

| Hydrophobic Interaction | Aryl substituents | Pro115, Ile112 (Integrase) | ijnc.ir |

Theoretical Support for Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of pyrazole heterocycles. eurasianjournals.comresearchgate.netresearchgate.net These theoretical studies can map out reaction pathways, calculate the energies of intermediates and transition states, and explain observed outcomes like regioselectivity. tandfonline.comrsc.org

A common route to synthesizing 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). researchgate.net For a non-symmetrical dicarbonyl, two different pyrazole regioisomers can potentially form. Theoretical studies help predict which isomer is favored by calculating the activation energies for the competing pathways. The reaction pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. rsc.org The use of specific solvents, such as fluorinated alcohols, has been shown both experimentally and theoretically to improve the regioselectivity of pyrazole formation.

Another important synthetic route is the 1,3-dipolar cycloaddition reaction, for example, between a nitrile imine and an alkene. tandfonline.comrsc.org DFT calculations on these reactions can analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the regiochemical outcome. tandfonline.com Studies have confirmed that the experimentally observed 3,4-diaryl-1H-pyrazole product corresponds to the one formed via the transition state with the lowest activation energy, validating the predictive power of the theoretical models. rsc.org For the synthesis of this compound, a likely precursor would be a diketone like 1-(p-tolyl)-5-hydroxyhexane-1,3-dione. A DFT study of its reaction with hydrazine could predict the regioselectivity and confirm the formation of the desired 5-(propan-1-ol) isomer over the 3-(propan-1-ol) alternative.

| Synthesis Method | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Cyclization of chalcones with hydrazine | DFT (B3LYP/6-311+G(d,p)) | Calculation of molecular geometry, HOMO-LUMO gaps, and reactivity descriptors. | researchgate.net |

| 1,3-Dipolar cycloaddition of nitrile imines | DFT (B3LYP/6-31G(d)) | Analysis of DFT reactivity descriptors to explain observed regioselectivity. | tandfonline.com |

| 1,3-Dipolar cycloaddition of tosylhydrazones and nitroalkenes | DFT | Transition state analysis confirmed that the experimentally observed 3,4-diaryl product has the lowest activation energy. | rsc.org |

| Condensation of 1,3-diketones with methylhydrazine | N/A (Experimental) | Use of fluorinated alcohols as solvents dramatically increases regioselectivity. |

Potential Applications in Research and Development Excluding Clinical Human Trials

Role as Lead Compounds in Pre-clinical Drug Discovery Research

The pyrazole (B372694) nucleus is a prominent pharmacophore in modern medicinal chemistry, and derivatives are actively investigated as lead compounds for a multitude of therapeutic targets. mdpi.comnih.gov While research on 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is specific, the broader family of pyrazole-containing molecules serves as a template for designing potent and selective inhibitors for various enzymes and receptors.

In preclinical studies, pyrazole derivatives have shown significant promise. For instance, through processes like scaffold hopping and lead optimization, pyrazole-based compounds have been developed as potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.gov ALK is a receptor tyrosine kinase implicated in neuronal development, and its inhibitors are crucial chemical probes for studying its function in the central nervous system. nih.gov The development of these inhibitors showcases the utility of the pyrazole core in creating brain-penetrant molecules with therapeutic potential. nih.gov

Furthermore, pyrazole derivatives are a focal point of anticancer research. nih.gov Numerous studies have synthesized and evaluated pyrazole-containing compounds for their antiproliferative activity against various cancer cell lines. These investigations aim to establish structure-activity relationships (SAR) to optimize the anticancer effects. nih.gov The findings from these preclinical models are essential for guiding the development of new cancer therapeutics. nih.govresearchgate.net

Table 1: Examples of Preclinical Anticancer Activity of Pyrazole Derivatives

| Compound Derivative | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | Not specified | Growth inhibitory properties (IC₅₀ = 49.85 μM) | nih.gov |

| 3-(1H-Indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BT474, BGC823 | IC₅₀ = 0.71 μM (HepG-2), 1.39 μM (BT474), 0.71 μM (BGC823) | nih.gov |

| 1-(1H)-5-Methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol derivative | Prostate Cancer | Potential PCA-1/ALKBH3 inhibitory activity | nih.gov |

This table is for illustrative purposes based on research on various pyrazole derivatives and does not represent data for this compound itself.

Applications in Agrochemical Research

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, contributing to the synthesis of effective herbicides, fungicides, and insecticides. chemimpex.com

Pyrazole derivatives are integral to the creation of potent herbicides and fungicides. chemimpex.com Compounds containing the pyrazole structure are valued for their ability to modulate biological activity, which is essential for developing crop protection agents. chemimpex.com

One notable example is Pyrasulfotole, a pyrazole herbicide used to control broad-leaved weeds. nih.gov It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which disrupts carotenoid biosynthesis in susceptible plants. nih.gov Similarly, Fenpyrazamine is a pyrazole-based fungicide used to control diseases like Botrytis. nih.gov It acts by inhibiting sterol biosynthesis in fungi, a critical pathway for their growth and survival. nih.gov The research into such compounds, including those with tolyl groups, is vital for improving agricultural sustainability and yield. chemimpex.com

Table 2: Examples of Pyrazole-Based Agrochemicals

| Agrochemical | Type | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrasulfotole | Herbicide | Inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | nih.gov |

| Fenpyrazamine | Fungicide | Sterol biosynthesis inhibitor | nih.gov |

| Isopyrazam | Fungicide | Succinate dehydrogenase inhibitor (SDHI) | herts.ac.uk |

The insect nervous system is a primary target for many insecticides, and the γ-aminobutyric acid (GABA) receptor is of particular importance. GABA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. nih.gov Certain classes of novel insecticides, such as meta-diamides and isoxazolines, function as allosteric modulators of insect GABA receptors. nih.gov Research has shown that these compounds target the "resistant to dieldrin" (RDL) subunit of the GABA receptor. nih.gov Pyrazole-containing structures are investigated for their potential to interact with these receptors, offering a pathway to develop new insecticidal agents. The modulation of the chloride current through the GABA receptor channel by these compounds can lead to potent insecticidal effects. nih.gov

Contributions to Materials Science (e.g., Fluorescent Substances, Dyes)